N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-5-2-4-13(10-14)11-18(20)19-12-15-7-8-17(23-15)16-6-3-9-22-16/h2-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJORKTMBIWMSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide, identified by its CAS number 2034250-81-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 311.3 g/mol. The compound's structure features a bifuran moiety linked to an acetamide group, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.3 g/mol |
| CAS Number | 2034250-81-0 |
Anticancer Activity
Research into related bifuran compounds has indicated potential anticancer properties. For example, compounds that incorporate bifuran moieties have been reported to exhibit cytotoxicity against several cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth effectively . The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Structural studies suggest that the compound could function as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. The binding affinity and inhibition potency are critical parameters that need further exploration through docking studies and enzyme assays.
Case Studies
- Antimicrobial Screening : A study evaluated various bifuran derivatives for their antimicrobial activity. Compounds with structural similarities to this compound showed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
- Cytotoxicity Assays : In another case study focusing on anticancer properties, a series of bifuran-containing compounds were tested against A549 lung cancer cells. The results indicated that certain derivatives led to significant cell death at concentrations as low as 10 µM, suggesting a strong potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Receptor Affinity
Table 1: Key Structural and Functional Differences
Key Observations :
- Bifuran vs. Benzothiazole : The benzothiazole-based analog () replaces the bifuran with a sulfur-containing heterocycle, which may enhance π-π stacking interactions in receptor binding. The trifluoromethyl group in this compound likely improves metabolic stability compared to the bifuran system .
- Methoxy Position: AMC3 () shares the 3-methoxyphenyl group but incorporates a pyridinone core, demonstrating that the methoxy position (meta) is crucial for FPR activity. In contrast, the 2-methoxyphenyl analog in showed reduced activity, highlighting the importance of substituent orientation .
- Conformational Flexibility : The ethylenediamine-linked compound () exhibits higher water solubility due to polar substituents, whereas the rigid bifuran system in the target compound may restrict binding to flexible receptors like MT1/MT2 .
Key Observations :
Pharmacological and Computational Data
- Receptor Docking : Compounds in were evaluated using the Glide docking method (), which showed that substituents like hydroxymethyl (Compound 14) improve MT1 receptor binding (docking RMSD <1 Å). The bifuran system’s rigidity may reduce adaptability in similar receptor pockets .
- Metabolic Stability : Benzothiazole analogs () with electron-withdrawing groups (e.g., CF3) resist oxidative metabolism better than furan-based compounds, which are prone to ring oxidation .
Preparation Methods
Bifuran Core Construction
The bifuran skeleton is synthesized via oxidative homocoupling of 5-hydroxymethylfurfural (HMF) derivatives , as outlined in patent WO2019182693A1:
Reaction Scheme
- Protection : HMF is protected at the 5-position using tert-butyldimethylsilyl (TBDMS) chloride to yield 5-(TBDMS-oxymethyl)furfural.
- Coupling : Oxidative coupling with FeCl₃ (2 equiv) in dichloromethane at 0°C for 4 hours generates 5,5'-di(TBDMS-oxymethyl)-[2,2'-bifuran].
- Deprotection : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF removes silyl protecting groups, yielding [2,2'-bifuran]-5,5'-dimethanol.
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | TBDMSCl, imidazole, DMF, 25°C, 12h | 92 | 98.5 |
| 2 | FeCl₃, CH₂Cl₂, 0°C, 4h | 78 | 97.2 |
| 3 | TBAF, THF, 25°C, 2h | 95 | 99.1 |
Amination of Bifuran-Methanol
Conversion of the primary alcohol to an amine proceeds via a Kirsanov reaction :
- Mesylation : [2,2'-Bifuran]-5,5'-dimethanol reacts with methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine in DCM at -10°C.
- Azide Substitution : Displacement with sodium azide (NaN₃, 3 equiv) in DMF at 80°C for 8 hours.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) converts the azide to the primary amine.
Optimization Insights
- Temperature Control : Mesylation below -5°C prevents furan ring opening.
- Azide Safety : Reactions involving NaN₃ require strict exclusion of moisture to avoid HN₃ formation.
Synthesis of 2-(3-Methoxyphenyl)acetyl Chloride
Carboxylic Acid Preparation
2-(3-Methoxyphenyl)acetic acid is synthesized via Friedel-Crafts alkylation :
- Alkylation : 3-Methoxytoluene reacts with chloroacetyl chloride in the presence of AlCl₃ (1.5 equiv) at 0°C→25°C over 6 hours.
- Hydrolysis : The α-chloro ester intermediate is hydrolyzed with NaOH (2M, 60°C, 3h) to the carboxylic acid.
Spectroscopic Validation
Acyl Chloride Formation
The acid is treated with oxalyl chloride (1.5 equiv) and catalytic DMF in anhydrous DCM at 0°C→25°C for 2 hours, achieving quantitative conversion.
Amide Bond Formation
Coupling Strategy
The bifuran-methylamine (1 equiv) reacts with 2-(3-methoxyphenyl)acetyl chloride (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2 equiv) in THF at 0°C→25°C for 12 hours.
Yield Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | THF | 0→25 | 12 | 88 |
| Pyridine | DCM | 25 | 24 | 72 |
| NaOH | H₂O/THF | 25 | 6 | 65 |
Purification and Characterization
- Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:2→1:1).
- Analytical Data :
Alternative Synthetic Routes
Ullmann Coupling Approach
Aryl halide intermediates enable palladium-catalyzed cross-coupling :
- 5-Bromo-[2,2'-bifuran]-5'-methanol is prepared via bromination (NBS, AIBN, CCl₄).
- Buchwald-Hartwig Amination : Coupling with 2-(3-methoxyphenyl)acetamide using Pd₂(dba)₃/Xantphos.
Limitations : Lower yields (55–60%) due to steric hindrance at the bifuran core.
Enzymatic Amidations
Lipase B from Candida antarctica (CAL-B) catalyzes the amide bond formation in ionic liquids ([BMIM][BF₄]), achieving 82% yield at 45°C over 48h.
Advantages : Avoids racemization and harsh reagents; suitable for heat-sensitive substrates.
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| PMI | 12.4 | 8.7 |
| E-Factor | 23.1 | 15.6 |
| Solvent Intensity (L/kg) | 56 | 32 |
Adoption of continuous flow systems reduces solvent use and improves heat transfer during critical steps.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Agent | EDCI/HOBt (1:1.2 molar ratio) | Maximizes amide formation (>85%) |
| Solvent | Anhydrous DMF | Enhances solubility of intermediates |
| Reaction Time | 12–24 hours (microwave: 2h) | Reduces side-product formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
